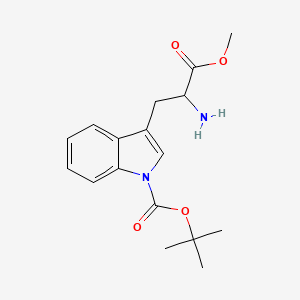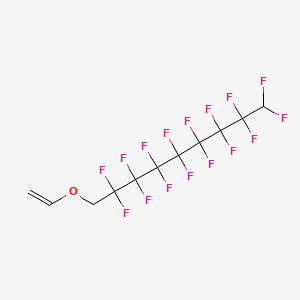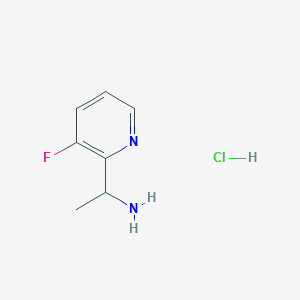
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide is a heterocyclic compound that combines the structural features of indole and imidazole rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the imidazole ring is known for its role in enzyme inhibition and coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide typically involves the condensation of an indole derivative with an imidazole carboxylic acid or its derivatives. One common method is the reaction of 1H-indole-1-carboxylic acid with 1H-imidazole-1-carboxamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
化学反应分析
Types of Reactions
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The indole and imidazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to inhibit certain enzymes and modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications, including polymer synthesis and the production of fine chemicals.
作用机制
The mechanism of action of N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, disrupting replication and transcription processes, while the imidazole ring can inhibit enzymes by coordinating with metal ions in the active site. These interactions lead to the modulation of cellular pathways and the exertion of biological effects.
相似化合物的比较
Similar Compounds
- N-(1H-indol-1-yl)-1H-pyrazole-1-carboxamide
- N-(1H-indol-1-yl)-1H-triazole-1-carboxamide
- N-(1H-indol-1-yl)-1H-tetrazole-1-carboxamide
Uniqueness
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide is unique due to the combination of indole and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications. Its ability to interact with multiple biological targets also sets it apart as a promising candidate in drug discovery.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
属性
分子式 |
C12H10N4O |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
N-indol-1-ylimidazole-1-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(15-8-6-13-9-15)14-16-7-5-10-3-1-2-4-11(10)16/h1-9H,(H,14,17) |
InChI 键 |
NGQGJPOFMNUUMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2NC(=O)N3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






amine](/img/structure/B12090557.png)





![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)



